N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Radioiododestannylation kinetics Regioisomer comparison Antibody radiolabeling

Radiolabeling laboratories face bottlenecks when HPLC purification infrastructure is unavailable in hot cells, and first-generation acylation agents exhibit unacceptable in vivo dehalogenation. p-BuATE (CAS 107759-58-0) is a bench-stable, pre-activated arylstannane precursor that resolves both constraints. • Enables on-demand [*I]SIB synthesis via no-carrier-added electrophilic destannylation; conjugate immediately to antibodies at pH 7.5-8.5, RT, 15-30 min for maximum effective specific activity. • Validated TBHP-oxidation workflow requires only rapid Sep-Pak silica purification, eliminating HPLC dependence without compromising immunoreactivity. • Para-substituted regioisomer delivers superior in vivo metabolic stability vs. Bolton-Hunter reagent, reducing free radioiodide accumulation and improving tumor-to-background contrast in imaging studies.

Molecular Formula C23H35NO4Sn
Molecular Weight 508.2 g/mol
CAS No. 107759-58-0
Cat. No. B010757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl 4-(tri-n-butylstannyl)benzoate
CAS107759-58-0
SynonymsN-succinimidyl 4-(tri-n-butylstannyl)benzoate
p-BuATE
Molecular FormulaC23H35NO4Sn
Molecular Weight508.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3;
InChIKeyLOYKOFHWTNBVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (p-BuATE) 107759-58-0: Core Specifications for Radioiodination Procurement


N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (CAS 107759-58-0), also designated p-BuATE, is an organotin-functionalized N-hydroxysuccinimide (NHS) ester with the molecular formula C23H35NO4Sn and a molecular weight of 508.24 g/mol . This compound serves as a stable, pre-activated arylstannane precursor for no-carrier-added electrophilic radioiododestannylation, primarily employed in the synthesis of N-succinimidyl 4-[*I]iodobenzoate ([*I]SIB) for site-specific protein and antibody radiolabeling [1]. The para-substituted regioisomer (p-BuATE) is distinguished from its meta-substituted analogs by its steric and electronic profile, which modulates the kinetics of the iodine-for-tin exchange reaction [2].

Why p-BuATE Cannot Be Substituted with Other Arylstannane Esters in Radiopharmaceutical Conjugation


Substitution with alternative regioisomers or alkylstannane variants of the N-succinimidyl benzoate scaffold is not scientifically valid due to distinct reaction kinetics, oxidative compatibility, and post-labeling purification requirements. The para-substituted p-BuATE (107759-58-0) exhibits markedly different radioiododestannylation kinetics compared to its meta-substituted analog (m-BuATE), with the meta isomer demonstrating faster halogenation rates that directly impact reaction optimization [1]. Furthermore, the choice between tributylstannyl (Bu) and trimethylstannyl (Me) derivatives critically governs oxidant selection: trimethylstannyl esters (e.g., m-MeATE) achieve nearly quantitative yields with N-chlorosuccinimide after 15 minutes, whereas the tributylstannyl series demonstrates differential oxidant compatibility that influences purification strategy and ultimate specific binding of the labeled antibody [2]. Interchanging these precursors without validation introduces uncontrolled variability in radiochemical yield, specific activity, and immunoreactivity of the final radiolabeled conjugate.

Quantitative Comparative Performance Data for p-BuATE (107759-58-0) in Radioiododestannylation


Para- vs. Meta-Substituted Regioisomer Kinetics in NCS-Mediated Radioiodination

In the N-chlorosuccinimide (NCS)-mediated radioiodination of the stannane precursors, the meta-substituted isomer m-BuATE exhibits faster radiohalogenation kinetics than the para-substituted p-BuATE [1]. This kinetic divergence is attributed to the differential electronic influence of the NHS ester substituent at the meta versus para positions on the aryl ring, which modulates the electrophilic aromatic substitution rate at the tin-bearing carbon [2].

Radioiododestannylation kinetics Regioisomer comparison Antibody radiolabeling

ATE-Based Radioiodination Yield and Radiochemical Purity Benchmark for Tributylstannyl NHS Esters

The meta-substituted analog N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) achieves a 125I labeling yield of 93.0% with radiochemical purity exceeding 98.0% following optimized destannylation [1]. While these values are reported for the meta isomer, they establish a performance benchmark for the tributylstannyl NHS ester class to which p-BuATE belongs, indicating that high-efficiency, high-purity radioiodination is a characteristic feature of this chemical scaffold [2].

ATE labeling efficiency Radiochemical purity Indirect radioiodination

Oxidant-Dependent Purification Requirements: TBHP vs. NCS in Arylstannane Radioiodination

In the radioiodination of arylstannane NHS esters including p-BuATE, the choice of oxidant directly dictates the required purification workflow. When N-chlorosuccinimide (NCS) is employed, optimal antibody coupling and preservation of specific binding necessitate purification of the radioiodinated active ester by HPLC. In contrast, when t-butylhydroperoxide (TBHP) serves as the oxidant, simple Sep-Pak silica cartridge purification is sufficient to achieve comparable coupling efficiency and immunoreactivity [1]. This finding was established using m-BuATE, m-MeATE, and p-BuATE in the same experimental series [2].

Oxidant selection Purification strategy Antibody coupling

In Vivo Metabolic Stability Advantage of ATE-Class Reagents over Bolton-Hunter Reagent

The N-succinimidyl (tri-n-butylstannyl)benzoate scaffold, represented by ATE (the meta isomer of p-BuATE), demonstrates superior in vivo metabolic stability compared to the historically prevalent Bolton-Hunter (BH) reagent. Comparative evaluation indicates that ATE conjugates exhibit reduced dehalogenation and enhanced retention of the radiolabel on the target protein in vivo [1]. This stability advantage translates to improved tumor-to-normal tissue ratios in antibody imaging applications, as corroborated by paired-label studies showing that ATE-based radioiodination increases tumor uptake from 27% to 49% relative to Iodogen methods [2].

In vivo stability Bolton-Hunter comparison Biodistribution

Comparative Reaction Rate: ATE vs. MATE for Monoclonal Antibody Radioiodination

Radioiododestannylation of N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate (MATE) proceeds more slowly than that of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE). However, for reaction periods of 10 minutes or longer, both precursors yield identical radioiodination efficiencies [1]. This observation contextualizes the kinetic behavior of the tributylstannyl NHS ester scaffold: subtle modifications to the aryl ring (such as the 4-methyl substitution in MATE or the para-positioning of the stannyl group in p-BuATE) alter initial reaction rates without compromising the final achievable yield when reaction time is appropriately adjusted [2].

MATE kinetics ATE comparison Radioiododestannylation rate

Validated Application Scenarios for N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (p-BuATE, 107759-58-0)


Synthesis of N-Succinimidyl 4-[125I]Iodobenzoate for Site-Selective Antibody Conjugation

p-BuATE is employed as a storable, bench-stable precursor for the on-demand synthesis of N-succinimidyl 4-[*I]iodobenzoate ([*I]SIB) via no-carrier-added electrophilic destannylation. The resulting radioiodinated NHS ester is subsequently conjugated to lysine ε-amino groups on monoclonal antibodies, antibody fragments, or recombinant proteins under mild aqueous conditions (pH 7.5–8.5, room temperature, 15–30 min) [1]. Procurement of p-BuATE enables laboratories to maintain a non-radioactive precursor inventory, generating the radiolabeled active ester immediately prior to conjugation, thereby maximizing the effective specific activity of the final radioimmunoconjugate [2].

Optimized Radioiodination Workflow Using TBHP Oxidant with Sep-Pak Purification

For facilities lacking dedicated HPLC infrastructure within the radiochemistry hot cell, p-BuATE offers a validated pathway using t-butylhydroperoxide (TBHP) as the oxidant. Under these conditions, the crude radioiodinated p-IB product requires only rapid Sep-Pak silica cartridge purification prior to protein conjugation, without compromising antibody immunoreactivity or specific binding [1]. This workflow significantly reduces overall synthesis time and radiation exposure to personnel compared to protocols mandating HPLC purification [2].

Paired-Label Biodistribution Studies Requiring Metabolically Stable Radioiodine Probes

The ATE-class scaffold, to which p-BuATE belongs, demonstrates superior in vivo metabolic stability relative to the Bolton-Hunter reagent, resulting in reduced dehalogenation and enhanced tumor-to-background contrast in small-animal imaging studies [1]. Researchers conducting paired-label biodistribution or SPECT/PET imaging studies of long-circulating biologics should prioritize p-BuATE over first-generation acylation agents to minimize confounding signals from free radioiodide accumulation in thyroid and stomach, thereby improving quantitative accuracy of pharmacokinetic measurements [2].

Development of Resin-Supported Arylstannane Radiopharmaceutical Precursors

p-BuATE and its structural analogs serve as model compounds for the development of solid-phase-supported arylstannane radiochemistry platforms. Highly cross-linked polystyrene resins bearing N-succinimidyl 4-stannylbenzoate moieties have been prepared with 78%–84% conversion efficiency and utilized for the generation of no-carrier-added radioiodinated benzamides, benzoic acids, and NHS esters [1]. Procurement of solution-phase p-BuATE provides a reference standard for validating the reactivity and radiochemical performance of these emerging solid-supported precursor technologies [2].

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